

comparative pharmacokinetics of 3-Acetamidocoumarin structural analogs

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Compound Focus: 3-Acetamidocoumarin

CAS No.: 779-30-6

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Biological Activity & Structural Analogs

Research indicates that **3-Acetamidocoumarin** and its derivatives have been investigated primarily for their biological activity, especially as potent acetylcholinesterase (AChE) inhibitors, which is relevant for Alzheimer's disease drug development [1]. The core structure of **3-Acetamidocoumarin** serves as a building block for more complex conjugates [2].

The table below summarizes the key structural analogs for which AChE inhibitory data (IC₅₀ values) is available from one study [1]. Please note that the "R" group refers to substituents on the coumarin ring, and "X" refers to substituents on the benzyl ring of the pyridinium moiety.

Compound	R	X	n	IC ₅₀ (nM) ± SD
3	H	–	–	12% (Inhibition at 1 μM)
4	H	–	0	0% (Inhibition at 1 μM)
4a	H	H	0	71.88 ± 3.44
9a	OMe	H	0	12.48 ± 0.71

Compound	R	X	n	IC50 (nM) ± SD
9b	OMe	2-Cl	0	6.03 ± 0.18
9c	OMe	3-Cl	0	11.47 ± 0.63
9d	OMe	4-Cl	0	293.17 ± 13.57
9e	OMe	2-F	0	3.05 ± 0.28
9f	OMe	3-F	0	5.04 ± 0.26
9g	OMe	4-F	0	5.31 ± 0.38
9h	OMe	2,3-di-F	0	1.53 ± 0.01
9i	OMe	2,6-di-F	0	2.43 ± 0.18
Donepezil·HCl (Reference)	–	–	–	53.51 ± 3.12
Tacrine (Reference)	–	–	–	190.37 ± 4.55

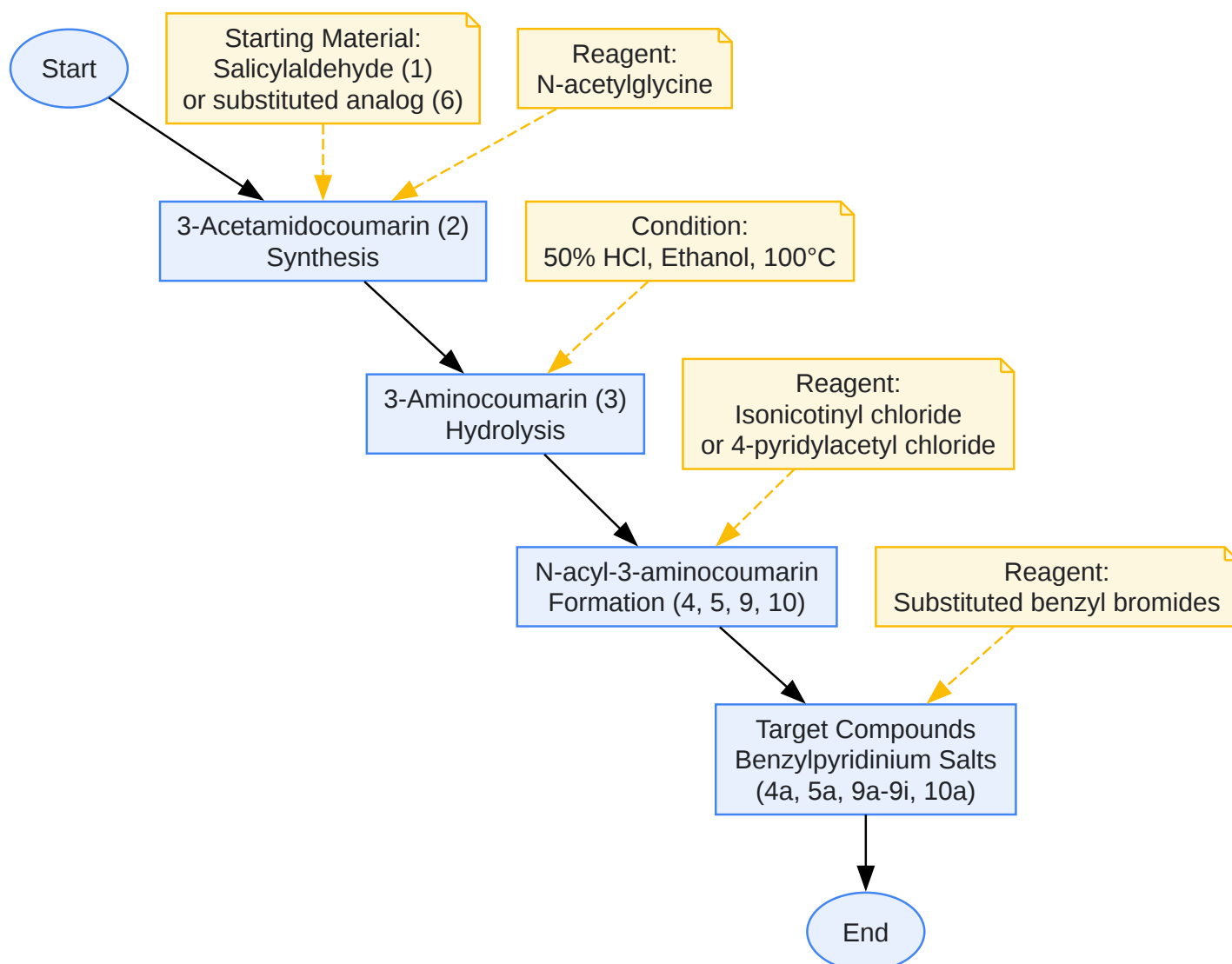
Experimental Protocol for AChE Inhibition

The IC50 values in the table above were generated using a standardized experimental method [1]:

- **Method:** Ellman's method.
- **Enzyme Source:** *Electrophorus electricus* (Electric eel) acetylcholinesterase.
- **Procedure:** The tested compounds were evaluated for their ability to inhibit AChE. Compounds showing more than 50% enzyme inhibition at an initial screening concentration of 1 μM were further analyzed to determine their half maximal inhibitory concentration (IC50) values.
- **Reference Compounds:** Donepezil hydrochloride and tacrine were used as positive controls.

Synthesis Workflow

The synthesis of these 3-aminocoumarin-N-benzylpyridinium conjugates, as described in the research, follows a logical multi-step pathway [1]. The diagram below outlines the key stages.



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Synthesis Pathway for **3-Acetamidocoumarin** Conjugates

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References

1. BJOC - Synthesis of -aminocoumarin-N-benzylpyridinium conjugates... [beilstein-journals.org]

2. - 3 | CAS#:779-30-6 | Chemsrvc acetamidocoumarin [chemsrc.com]

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